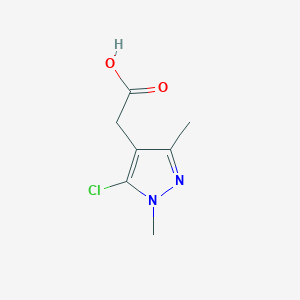
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
“2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It is used in research .
Synthesis Analysis
The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been reported in the literature . The synthesis involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is also investigated .
Molecular Structure Analysis
The molecular structure of “2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetic acid group. The pyrazole ring is substituted with a chlorine atom and two methyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” are not mentioned in the retrieved sources, pyrazole compounds are known to undergo various chemical reactions. For instance, they can participate in Friedel-Crafts reactions .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Antibacterial Properties
This molecule has noteworthy antibacterial properties . It can be used in the development of new antibacterial agents.
Anti-inflammatory Properties
“2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” also exhibits anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Properties
This compound has been found to have anticancer properties . It can be used in the development of new anticancer drugs.
Analgesic Properties
The molecule has analgesic properties . It can be used in the development of new pain relief medications.
Anticonvulsant Properties
This compound has been found to have anticonvulsant properties . It can be used in the development of new anticonvulsant drugs.
Anthelmintic Properties
The molecule has anthelmintic properties . It can be used in the development of new anthelmintic drugs.
Herbicidal Properties
This compound has been found to have herbicidal properties . It can be used in the development of new herbicides.
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects and are known for their potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets to exert its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
It is known that the compound has potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(3-6(11)12)7(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULDJVIAQHPPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
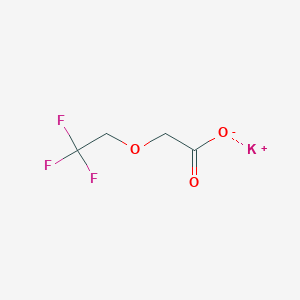

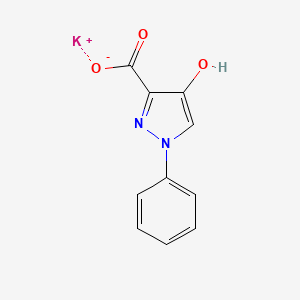
![Potassium 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B3373525.png)
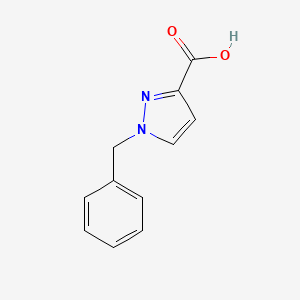
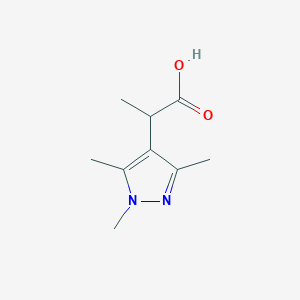
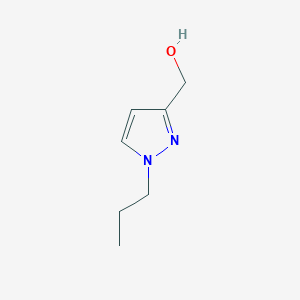
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)


![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)